4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine 4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18319216
InChI: InChI=1S/C6H4ClF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2
SMILES:
Molecular Formula: C6H4ClF3N2
Molecular Weight: 196.56 g/mol

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC18319216

Molecular Formula: C6H4ClF3N2

Molecular Weight: 196.56 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine -

Specification

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
IUPAC Name 4-(chloromethyl)-2-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C6H4ClF3N2/c7-3-4-1-2-11-5(12-4)6(8,9)10/h1-2H,3H2
Standard InChI Key RWGOXQYMABABEU-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1CCl)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The molecular structure of 4-(chloromethyl)-2-(trifluoromethyl)pyrimidine (C₆H₅ClF₃N₂) features a six-membered aromatic pyrimidine ring with substituents at positions 2 and 4. Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its electronic environment:

  • ¹H NMR: The chloromethyl group (-CH₂Cl) typically resonates as a singlet near δ 4.7–5.7 ppm, depending on solvent and substitution patterns . For example, in related compounds such as 4-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl derivatives, the methylene protons of analogous groups appear at δ 5.58–5.66 ppm .

  • ¹³C NMR: The trifluoromethyl carbon exhibits a distinct quartet due to coupling with fluorine nuclei (²JC-F ≈ 36 Hz), observed near δ 120 ppm . The chloromethyl carbon resonates in the δ 40–50 ppm range.

  • ¹⁹F NMR: The trifluoromethyl group produces a sharp singlet between δ -70 and -71 ppm, as seen in structurally similar pyrimidines .

Electronic and Steric Effects

The trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the pyrimidine ring and enhancing reactivity toward nucleophilic attack. This group also increases lipophilicity, improving membrane permeability in bioactive derivatives. The chloromethyl moiety, while less electron-withdrawing than iodomethyl or bromomethyl analogs, retains sufficient electrophilicity for nucleophilic substitution reactions, enabling diversification into amines, thioethers, or ethers .

Synthesis Methodologies

General Synthetic Routes

The synthesis of 4-(chloromethyl)-2-(trifluoromethyl)pyrimidine typically involves halogenation or alkylation of prefunctionalized pyrimidine precursors. A representative procedure adapted from recent literature involves the following steps :

Step 1: Preparation of 4-(Halomethyl)pyrimidine Intermediates
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (6c) is synthesized via condensation of 2-methylisothiourea sulfate with trifluoromethylated precursors in the presence of hydrochloric acid. Subsequent iodination using potassium iodide in acetone yields the iodomethyl derivative .

Step 2: Chloromethylation
To obtain the chloromethyl analog, the iodomethyl group in 6c is substituted via nucleophilic displacement with chloride ions. This reaction is typically conducted in polar aprotic solvents (e.g., acetone or acetonitrile) under reflux conditions, with potassium carbonate as a base to deprotonate intermediates .

Reaction Conditions Table

ParameterValue
SolventAcetone
TemperatureReflux (~56°C)
BaseK₂CO₃
Reaction Time1–2 hours
Yield65–70%

Optimization and Challenges

Key challenges in synthesis include controlling regioselectivity and minimizing side reactions such as N-alkylation. Studies demonstrate that substituents at the 6-position of the pyrimidine ring significantly influence selectivity. For example, 6-methyl or 6-trifluoromethyl groups favor O-alkylation over N-alkylation due to steric hindrance and electronic effects .

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. For instance, reaction with sodium methoxide in methanol produces the corresponding methoxymethyl derivative, a reaction proceeding via an Sₙ2 mechanism .

Example Reaction
4-(Chloromethyl)-2-(trifluoromethyl)pyrimidine + NaOMe → 4-(Methoxymethyl)-2-(trifluoromethyl)pyrimidine + NaCl

Cross-Coupling Reactions

Applications in Drug Discovery

Antimicrobial Agents

Pyrimidine derivatives bearing chloromethyl and trifluoromethyl groups exhibit potent antimicrobial activity. For example, analogs such as 4-(((4-phenylpyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine show inhibitory effects against Staphylococcus aureus (MIC = 2 µg/mL) . The chloromethyl group’s reactivity allows further modification to enhance bioavailability or target specificity.

Kinase Inhibitors

The trifluoromethyl group’s electron-withdrawing properties make this compound a valuable scaffold for kinase inhibitors. Molecular docking studies suggest that derivatives interact with ATP-binding pockets in kinases such as EGFR and VEGFR2, disrupting signal transduction pathways in cancer cells .

Spectroscopic Data and Analytical Characterization

NMR Spectral Assignments

The following table summarizes key NMR signals for 4-(chloromethyl)-2-(trifluoromethyl)pyrimidine analogs :

¹H NMR Data (600 MHz, CDCl₃)

Proton Environmentδ (ppm)Multiplicity
Pyrimidine H-57.55–7.77Singlet
-CH₂Cl5.58–5.66Singlet
-CF₃-70.1Singlet (¹⁹F)

¹³C NMR Data (150 MHz, CDCl₃)

Carbon Environmentδ (ppm)
C-2 (CF₃)120.3
C-4 (CH₂Cl)68.5–68.7
Pyrimidine C-4/C-6156.5–174.1

High-Resolution Mass Spectrometry (HRMS)

HRMS data confirm molecular formulae with precision <5 ppm error. For example, a related compound (C₁₈H₁₃F₆N₄OS) exhibits a [M+H]⁺ ion at m/z 447.0725 (calculated 447.0714) .

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